Enhanced Computed Lipophilicity (XLogP3-AA = 2.6) vs. Non-Methylated Analog (XLogP = 1.9)
The target compound 87410-81-9 exhibits a computed logP (XLogP3-AA) of 2.6, compared to a computed XLogP of 1.9 for its direct non-methylated analog, 5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 63617-18-5) [1]. This represents a +0.7 log unit increase in lipophilicity attributable solely to the replacement of the C-2 primary amine (–NH2) with an N-methylamino (–NHCH3) substituent.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 (PubChem computed) |
| Comparator Or Baseline | 5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 63617-18-5): XLogP = 1.9 |
| Quantified Difference | ΔlogP = +0.7 (target is ~5-fold more lipophilic in the octanol/water partition) |
| Conditions | Computed by XLogP3 algorithm (PubChem) and XLogP method as reported by respective databases; not experimentally determined logD values. |
Why This Matters
The 0.7 log unit increase moves the compound into a more favorable lipophilicity range for passive membrane permeation (logP 2–3 is often considered optimal for oral absorption and cellular uptake), providing a rationale for selecting this compound over the less lipophilic non-methylated analog in cell-based assays.
- [1] PubChem Compound Summary CID 13272861. 5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Accessed May 2026. View Source
